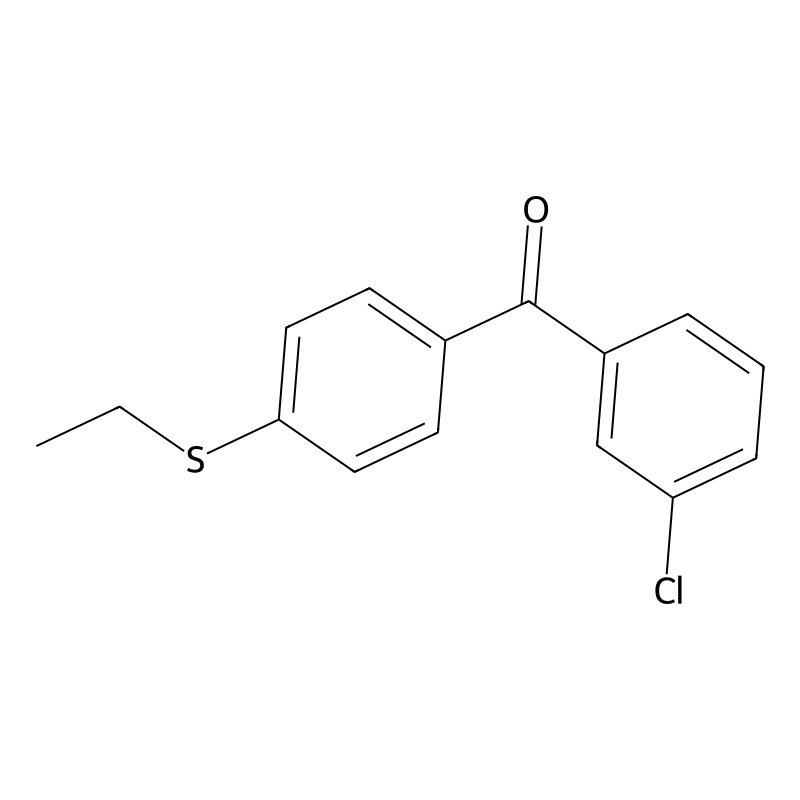

3-Chloro-4'-(ethylthio)benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Benzophenones can be used as photo initiators in ultraviolet (UV)-curing applications such as inks, imaging, and clear coatings in the printing industry .

- They can absorb UV light and initiate a chemical reaction. This property is useful in various industries, including the manufacture of coatings, printing inks, and adhesives .

- Benzophenones can be added to plastic packaging as a UV blocker to prevent photo-degradation of the packaging polymers or its contents .

- This allows manufacturers to package the product in clear glass or plastic without worrying about damage from UV light .

- Benzophenones can prevent UV light from damaging scents and colors in products such as perfumes and soaps .

- They are often used in sunscreens and other skincare products to protect the skin from harmful UV rays .

- Benzophenones have been used extensively as photophysical probes to identify and map peptide–protein interactions .

- This is particularly useful in the field of biochemistry and molecular biology .

- Benzophenones can be used as an additive in flavorings or perfumes for "sweet-woody-geranium-like notes" .

- They can enhance the scent of various consumer products .

Photochemistry

Packaging

Cosmetics and Personal Care Products

Biological Applications

Flavorings and Perfumes

Organic Synthesis

3-Chloro-4'-(ethylthio)benzophenone is an organic compound with the molecular formula and a molecular weight of 276.79 g/mol. This compound features a benzophenone core, characterized by two phenyl rings linked by a carbonyl group, with a chlorine atom at the 3-position and an ethylthio group at the para position (4') of one of the phenyl rings. It is recognized for its potential applications in various fields, including organic synthesis and biological research.

- Oxidation: The ethylthio group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of different substituted benzophenones.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

- Substitution: Sodium amide (NaNH2), thiourea.

Major Products- Oxidation Products: Sulfoxides and sulfones.

- Reduction Products: Benzhydrol derivatives.

- Substitution Products: Various substituted benzophenones depending on the nucleophile used.

- Oxidation Products: Sulfoxides and sulfones.

- Reduction Products: Benzhydrol derivatives.

- Substitution Products: Various substituted benzophenones depending on the nucleophile used.

Research indicates that 3-Chloro-4'-(ethylthio)benzophenone exhibits biological activity that may be leveraged in proteomics studies to investigate protein interactions and functions. Its structural properties allow it to interact with various biological molecules, potentially serving as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

The synthesis of 3-Chloro-4'-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This method includes:

- Friedel-Crafts Acylation: The acylation of a substituted benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

- Reaction Conditions: The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, production methods mirror laboratory synthesis but are optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed.

3-Chloro-4'-(ethylthio)benzophenone has diverse applications in scientific research:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Biological Research: Utilized in proteomics to study protein interactions and functions.

- Material Science: Employed in the synthesis of specialty chemicals and materials.

Interaction studies involving 3-Chloro-4'-(ethylthio)benzophenone focus on its ability to form complexes with proteins and other biomolecules. These studies are critical for understanding its role in biochemical pathways and potential therapeutic applications. The compound's unique substituents enhance its reactivity and specificity towards various targets in biological systems.

Several compounds share structural similarities with 3-Chloro-4'-(ethylthio)benzophenone, each exhibiting unique properties:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 3-Chloro-4'-(methylthio)benzophenone | Methylthio group instead of ethylthio | Different electronic properties affecting reactivity |

| 4-Chloro-3-nitrobenzophenone | Nitro group instead of ethylthio | Exhibits different electronic properties due to nitro group |

| 4-Methylthioacetophenone | Acetophenone core instead of benzophenone | Different reactivity patterns compared to benzophenones |

| 3-Chloro-4-methylbenzophenone | Methyl group instead of ethylthio | Variation in steric hindrance affecting reactivity |

These comparisons highlight how variations in functional groups can significantly influence the chemical behavior and applications of similar compounds.